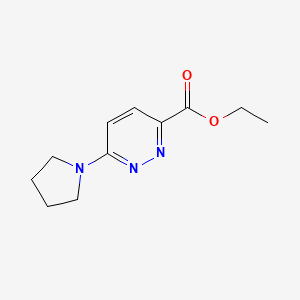

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-pyrrolidin-1-ylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-11(15)9-5-6-10(13-12-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTIQCFFKPTHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Pyridazine based systems have been shown to have numerous practical applications. Heteroaromatic scaffolds such as pyridazine derivative have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .

Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six membered ring and oxygen atom at 3 position of the ring .

It’s also worth noting that various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Biochemical Analysis

Biochemical Properties

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes such as phosphodiesterases and kinases. These interactions are primarily characterized by the compound’s ability to inhibit or activate these enzymes, thereby modulating biochemical pathways. For instance, this compound has been shown to inhibit cAMP-PDE, which plays a crucial role in regulating intracellular levels of cyclic AMP. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cAMP-PDE by this compound can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules. This activation can result in changes in gene expression and metabolic flux, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as phosphodiesterases, leading to their inhibition. This inhibition prevents the breakdown of cyclic nucleotides, resulting in elevated levels of these signaling molecules. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic processes. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes. At lower doses, the compound can modulate biochemical pathways and cellular functions without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage effects highlight the importance of careful dose optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic pathways can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions of this compound with metabolic enzymes can also affect metabolic flux and the levels of other metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, and its distribution within the cell can be influenced by factors such as binding to intracellular proteins and compartmentalization. This compound may accumulate in certain cellular compartments, affecting its localization and activity. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a critical role in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is a key factor in understanding its biochemical properties and cellular effects.

Biological Activity

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including mechanisms of action, efficacy data, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological properties. The compound features a pyridazine ring substituted with a pyrrolidine moiety, which is believed to enhance its biological activity by improving binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that compounds in this class can inhibit calcium ion influx, which is crucial for various cellular processes such as platelet aggregation and muscle contraction. This mechanism may contribute to its potential therapeutic effects in cardiovascular diseases and other conditions.

Antimicrobial Activity

Recent research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 3.12 to 12.5 μg/mL, showcasing its potential as an antibacterial agent .

Table 1: Antimicrobial Efficacy Data

| Bacterial Strain | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 12.5 | 2 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Several studies have reported that derivatives of pyridazine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been highlighted as a possible mechanism for its anticancer activity .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of this compound on different cancer cell lines, the following results were observed:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant reduction in viability |

| MCF7 (Breast Cancer) | 20 | Induced apoptosis in treated cells |

| A549 (Lung Cancer) | 25 | Inhibition of cell growth observed |

Research Findings and Applications

The compound's potential applications extend beyond antimicrobial and anticancer activities. It has been studied as a scaffold for drug development in various therapeutic areas, including neurodegenerative diseases and metabolic disorders . Its structural versatility allows for modifications that can enhance pharmacological profiles.

Scientific Research Applications

Scientific Research Applications

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that pyridazine derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Research has shown that certain pyridazine derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapeutics .

Biological Studies

This compound is also being explored for its biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, which could lead to new treatment strategies for conditions like hypertension and diabetes .

Industrial Applications

In industry, this compound serves as a building block for synthesizing more complex molecules and materials:

- Polymer Development : It is used in developing new polymers with tailored properties for various applications, including coatings and plastics .

Case Study 1: Antimicrobial Activity

A study conducted by Abida et al. highlighted the antimicrobial efficacy of various pyridazine derivatives, including this compound. The compound demonstrated significant inhibition of microbial growth against several strains, indicating its potential for further development as an antibiotic agent .

Case Study 2: Anticancer Properties

Research published in a pharmacological journal reported that this compound exhibited cytotoxic effects on cancer cell lines. The study emphasized its ability to induce apoptosis in malignant cells while sparing normal cells, showcasing its therapeutic potential in oncology .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties |

| Biological Studies | Potential enzyme inhibitors affecting disease pathways |

| Industrial Applications | Building block for polymers and complex molecules |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate with structurally analogous compounds, focusing on substituent effects, heterocyclic cores, and reported applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Heterocycle Variations Pyridazine vs. Imidazopyridazine: The target compound’s pyridazine core lacks the fused imidazole ring present in imidazopyridazine derivatives (e.g., compound 4.10 in ). This difference impacts electronic properties and binding interactions. Imidazopyridazines are optimized for Trk receptor binding in positron emission tomography (PET) radiotracers due to their planar structure and enhanced π-π stacking . Pyridazine vs. Pyrimidinone: Pyrimidinone derivatives (e.g., compound 5a in ) exhibit antimicrobial activity, attributed to their sulfur-containing substituents and ability to inhibit nucleic acid biosynthesis. Pyridazines, however, are more commonly explored as kinase-targeting intermediates .

Pyrrolidine vs. Hydroxypiperidine: The 4-hydroxypiperidine substituent in introduces a hydroxyl group, enhancing hydrophilicity and hydrogen-bonding capacity. This modification may improve blood-brain barrier penetration for neurological targets compared to the hydrophobic pyrrolidine analog. Fluorophenyl-Pyrrolidine: Fluorinated analogs (e.g., ) demonstrate improved pharmacokinetic profiles, with fluorine atoms enhancing binding affinity and metabolic resistance.

Biological Activities Antimicrobial Activity: Pyrimidinone derivatives with pyrrolidinylthio substituents (e.g., ) inhibit gram-positive bacteria (e.g., S. aureus), whereas pyridazine analogs lack direct evidence of antimicrobial efficacy. Imaging Applications: Imidazopyridazine derivatives are precursors for Trk-targeted PET radiotracers, highlighting their role in oncology diagnostics .

Synthetic Routes

- Nucleophilic Substitution : The target compound is likely synthesized via displacement of a chloro or other leaving group on pyridazine by pyrrolidine, analogous to methods in .

- Ester Hydrolysis : Ethyl esters (e.g., ) are often hydrolyzed to carboxylic acids for further functionalization, a step critical in prodrug activation or conjugate formation.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

-

- Starting with ethyl 6-chloropyridazine-3-carboxylate.

- Pyrrolidine as the nucleophile.

- Base such as potassium carbonate (K2CO3) to facilitate the reaction.

- Solvent: Dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) preferred for solubility and reaction efficiency.

- Temperature: Elevated temperatures around 70–100 °C.

- Reaction time: Typically 10–48 hours under nitrogen atmosphere to prevent oxidation.

-

- Copper catalysts (e.g., copper(I) chloride) may be employed to enhance coupling efficiency, although direct SNAr with pyrrolidine is often sufficient.

-

- After completion, the reaction mixture is cooled.

- The organic phase is extracted with ethyl acetate.

- Washed with brine (e.g., 25% NaCl solution) multiple times to remove inorganic impurities.

- Dried over anhydrous sodium sulfate.

- Concentrated under reduced pressure to isolate the crude product.

-

- The crude product is purified by recrystallization or column chromatography to yield this compound as a pure compound.

Alternative Coupling Methods

-

- Carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate carboxylic acid intermediates if esterification is required post-substitution.

-

- Triethylamine or diisopropylethylamine serve as bases during coupling reactions to neutralize acids formed.

-

- Dichloromethane (DCM), tetrahydrofuran (THF), or dioxane may be used depending on solubility and reaction compatibility.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Ethyl 6-chloropyridazine-3-carboxylate + Pyrrolidine, K2CO3, DMF, 90 °C, 24 h | SNAr substitution at 6-position forming this compound |

| 2 | Workup: Extraction with ethyl acetate, brine wash, drying | Isolation of crude product |

| 3 | Purification: Recrystallization or chromatography | Pure this compound |

Research Findings and Optimization Notes

Catalyst Selection: Copper(I) chloride has been identified as a preferred catalyst in related pyridazine substitution reactions, enhancing yield and reaction rate.

Solvent Effects: Polar aprotic solvents like DMF favor nucleophilic substitution due to their ability to solvate cations, increasing nucleophile reactivity.

Temperature and Time: Reaction temperatures between 100 °C and 160 °C and reaction times from 10 to 48 hours have been reported to optimize conversion rates.

Purification: Multiple brine washes and drying steps are critical to remove residual copper salts and inorganic bases, ensuring high purity.

Alternative Synthetic Routes: Some literature suggests the use of intermediate hydrazone formation and cyclization for pyridazine ring construction, but for this compound, direct SNAr substitution is more straightforward and efficient.

Summary Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Material | Ethyl 6-chloropyridazine-3-carboxylate | Commercially available or synthesized |

| Nucleophile | Pyrrolidine | Used in slight excess |

| Base | Potassium carbonate (K2CO3) | Facilitates deprotonation |

| Solvent | Dimethylformamide (DMF) | Preferred for solubility and reactivity |

| Catalyst | Copper(I) chloride (optional) | Enhances coupling efficiency |

| Temperature | 90–160 °C | Higher temperatures increase rate |

| Reaction Time | 10–48 hours | Monitored by TLC or HPLC |

| Workup | Extraction with ethyl acetate, brine wash | Removes impurities |

| Purification | Recrystallization or column chromatography | Yields pure product |

Q & A

Q. What are the established synthetic routes for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate?

Methodological Answer: A common approach involves Knoevenagel condensation , where ethyl-6-formyl intermediates react with pyrrolidine derivatives under catalytic conditions. For example, piperidine-catalyzed reactions in ethanol at reflux (2–3 hours) yield the target compound. Post-synthesis, purification via crystallization (e.g., dioxane:ethanol solvent systems) or flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity . Key parameters include stoichiometric control of the pyrrolidine component and temperature optimization to minimize side reactions.

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns and pyrrolidine ring integration (e.g., δ 161.1 ppm for carbonyl groups in 13C NMR) .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., exact mass match for C15H19N3O2 at 273.1477) .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) . Cross-validation using X-ray crystallography (via SHELX software) resolves ambiguities in stereochemistry .

Q. What are the primary chemical reactions observed for this compound?

Methodological Answer:

- Nucleophilic Substitution: Reactivity at the ester group (e.g., hydrolysis to carboxylic acids under basic conditions) or pyridazine ring .

- Oxidation/Reduction: Pyrrolidine nitrogen or pyridazine ring modifications (e.g., oxidation to N-oxides) .

- Cyclization: Formation of fused heterocycles under thermal or catalytic conditions .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for nucleophilic substitutions at the pyridazine ring?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling (DFT): Simulate transition states to map energy barriers (e.g., Gaussian software for orbital interactions) .

- Isotopic Labeling: Track substituent migration using 15N-labeled pyrrolidine to confirm regioselectivity .

Q. What computational methods aid in predicting reactivity and binding affinity for medicinal applications?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis .

- Molecular Dynamics (MD): Simulate solvation effects and conformational stability (e.g., GROMACS for 3D visualization) .

- QSAR Models: Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to guide design .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

- Multi-Technique Validation: Confirm molecular weight discrepancies via HRMS (e.g., observed vs. theoretical mass ±0.0002 Da) .

- Crystallographic Refinement: Resolve tautomeric or stereochemical ambiguities using single-crystal XRD data refined with SHELXL .

- Dynamic NMR: Analyze temperature-dependent shifts to detect rotational barriers in pyrrolidine substituents .

Design a study to evaluate biological activity and structure-activity relationships (SAR).

Methodological Answer:

- In Vitro Screening: Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase profiling) across derivatives with varied substituents (e.g., ester vs. carboxylic acid) .

- Metabolic Stability: Assess hepatic microsomal degradation to prioritize candidates with improved pharmacokinetics.

- In Vivo Models: Use xenograft mice to validate antitumor efficacy, correlating plasma concentrations (LC-MS) with tumor regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.